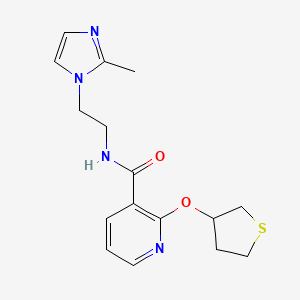![molecular formula C16H22N2O2 B2718300 N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide CAS No. 2094373-25-6](/img/structure/B2718300.png)
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide, also known as PEP005, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PEP005 belongs to the class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant.
作用機序
The mechanism of action of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves the activation of protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide activates PKC enzymes by binding to the C1 domain of the enzyme, which leads to the activation of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and to increase the production of reactive oxygen species (ROS) in cancer cells. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to activate the immune system, leading to an increase in the number of T cells and natural killer (NK) cells.
実験室実験の利点と制限
One of the advantages of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in lab experiments is its specificity for PKC enzymes. This allows researchers to study the effects of PKC activation on cellular processes without the confounding effects of other signaling pathways. However, one limitation of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide is its potential toxicity. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide-based therapies for the treatment of cancer. Another area of interest is the study of the effects of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide on the immune system, particularly in the context of cancer immunotherapy. Additionally, there is interest in studying the potential use of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
合成法
The synthesis of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves a multi-step process that begins with the isolation of ingenol from the Euphorbia peplus plant. The ingenol is then converted into a diene, which is subsequently reacted with carbamoylmethyl chloride to form the carbamoylmethyl derivative. The final step involves the addition of a prop-2-enamide group to the carbamoylmethyl derivative to form N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide.
科学的研究の応用
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including melanoma, squamous cell carcinoma, and basal cell carcinoma. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-6-13-7-9-14(10-8-13)12(3)18(11-15(17)19)16(20)5-2/h5,7-10,12H,2,4,6,11H2,1,3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXTHGCLOQNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)N(CC(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

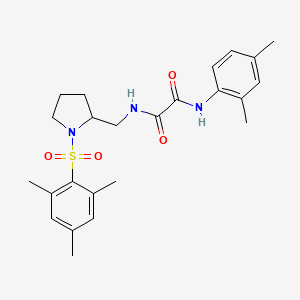
![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)


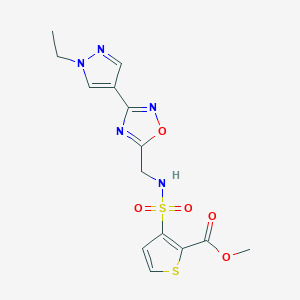
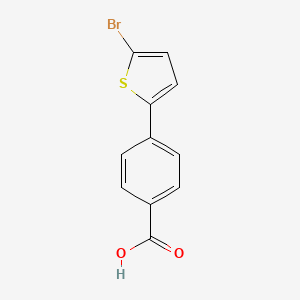


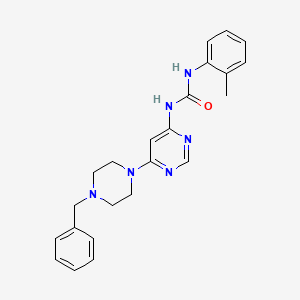
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)

